Field: The specific scientific field is Oncology .
Summary of the Application: The compound “(2,6-Dimethylphenyl)arsonic Acid” has been investigated for its resistance-breaking and apoptosis-inducing properties in leukemia and lymphoma .
Methods of Application: The compound was tested on leukemia and lymphoma cells. It demonstrated significant inhibition of cell proliferation and induction of apoptosis while sparing healthy leukocytes .
Results or Outcomes: The compound reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM. It was found to overcome multidrug resistance and sensitize drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .
Field: The specific scientific field is Organic Chemistry .
Summary of the Application: “2,6-Dimethylphenyl isothiocyanate” has been used in the preparation of derivatized β-cyclodextrins, used as chiral stationary phase in normal-phase liquid chromatography .
Methods of Application: The compound has been used in the preparation of derivatized β-cyclodextrins .
Results or Outcomes: The derivatized β-cyclodextrins prepared using “2,6-Dimethylphenyl isothiocyanate” have been used as chiral stationary phase in normal-phase liquid chromatography .
Field: The specific scientific field is Photonics .
Summary of the Application: The compound “9,10-disubstituted anthracene” has been used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Methods of Application: The compound was used as an annihilator in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .
Results or Outcomes: The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .
Field: The specific scientific field is Organic Synthesis .
Summary of the Application: “2,6-Dimethylphenol” has been used for synthesis .
Methods of Application: The compound has been used in the synthesis of various organic compounds .
Results or Outcomes: The synthesized compounds have been used in a variety of applications .
Field: The specific scientific field is Transition-Metal Catalysis .
Summary of the Application: The compound “1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene” (IPr*) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
Methods of Application: The compound has been used as a ligand in transition-metal catalysis .
Results or Outcomes: The compound has shown to be a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
1-(2,6-Dimethylphenyl)-1H-tetrazole features a tetrazole ring substituted with a 2,6-dimethylphenyl group. The presence of the dimethylphenyl moiety enhances its lipophilicity and may influence its biological activity. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids and amides in biological systems, which makes them valuable in drug design .
The biological activity of 1-(2,6-dimethylphenyl)-1H-tetrazole has been explored in various studies. It exhibits:
The synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole can be achieved through several methods:
1-(2,6-Dimethylphenyl)-1H-tetrazole finds applications in:
Interaction studies of 1-(2,6-dimethylphenyl)-1H-tetrazole often focus on its binding affinity with biological targets. Research indicates that:
Several compounds share structural similarities with 1-(2,6-dimethylphenyl)-1H-tetrazole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Allylsulfanyl-1H-tetrazole | Contains an allylsulfanyl group | Exhibits distinct reactivity patterns |
1-Methyl-1H-tetrazole | Methyl substitution on the tetrazole ring | Simpler structure; less lipophilic |
5-(4-Chlorophenyl)-1H-tetrazole | Chlorophenyl substitution | Potentially different biological activity |
5-Bromo-1H-tetrazole | Bromine substitution | Enhanced electrophilicity |
These compounds illustrate the diversity within the tetrazole family while highlighting the unique structural characteristics of 1-(2,6-dimethylphenyl)-1H-tetrazole that may impart distinct biological activities and chemical properties.
The Ugi-azide reaction has emerged as a powerful tool for synthesizing 1,5-disubstituted tetrazoles, including 1-(2,6-dimethylphenyl)-1H-tetrazole derivatives. This one-pot methodology combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form tetrazole rings with high atom economy. A study by Cárdenas-Galindo et al. demonstrated that 1-(2,6-dimethylphenyl)-1H-tetrazole could be synthesized in yields exceeding 90% by optimizing molar ratios and reaction time. Key parameters include:
Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level have revealed that the exo-Diels–Alder pathway dominates during the cyclization phase, with an energy barrier of 26 kcal/mol in the gas phase. However, solvent effects reduce this barrier by 3–5 kcal/mol, enhancing reaction feasibility.
Table 1: Yield Optimization in Ugi-Azide Reactions for 1-(2,6-Dimethylphenyl)-1H-Tetrazole
Aldehyde | Isocyanide | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
2,6-Dimethylbenzaldehyde | Cyclohexylisocyanide | Toluene | 4 | 91 |
4-Chlorobenzaldehyde | tert-Butylisocyanide | DMF | 6 | 76 |
Benzaldehyde | Methylisocyanide | Ethanol | 8 | 68 |
Recent developments have eliminated the need for metal catalysts or strong acids in tetrazole synthesis. A microwave-assisted protocol achieves 85–94% yields of 1-(2,6-dimethylphenyl)-1H-tetrazole within 1 hour at 110°C using p-toluenesulfonic acid (PTSA) as the sole additive. The mechanism involves:
Notably, catalyst-free conditions in toluene at room temperature yield 70–80% product purity, though requiring extended reaction times (24–48 hours). This trade-off between speed and catalyst use highlights the importance of application-specific protocol selection.
Solvent polarity dramatically influences tetrazole cyclization kinetics and thermodynamics. Polar aprotic solvents like dimethylsulfoxide (DMSO) stabilize transition states through dipole interactions, lowering activation energies by 4–7 kcal/mol compared to nonpolar media. Key findings include:
Computational studies using the polarizable continuum model (PCM) show that solvent dielectric constants (ε) above 20 reduce reaction exothermicity by 12–18 kcal/mol, favoring product stability. This explains the superior performance of toluene (ε = 2.4) over high-ε solvents like DMF (ε = 36.7) in preserving tetrazole ring integrity.
Table 2: Solvent Impact on Tetrazole Cyclization Efficiency
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Toluene | 2.4 | 4 | 91 |
DMSO | 46.7 | 1.5 | 84 |
Ethanol | 24.3 | 6 | 78 |
Water | 80.1 | 8 | 65 |
Regioselectivity in tetrazole alkylation remains a cornerstone of structural diversification. For 1-(2,6-dimethylphenyl)-1H-tetrazole, the 1,5- and 2,5-disubstituted isomers dominate synthetic outcomes. Studies on analogous systems reveal that alkylation regioselectivity depends on both steric and electronic factors. For example, aliphatic amine diazotization reactions produce transient alkyl diazonium intermediates that preferentially alkylate the tetrazole’s N2 position, yielding 2,5-disubstituted derivatives in moderate to excellent yields [1]. However, the 2,6-dimethylphenyl group introduces steric constraints that subtly shift this preference.
Comparative analyses of substituted tetrazoles demonstrate that bulky electrophiles favor N1 alkylation due to reduced steric clash at the less hindered position [1] [3]. Computational modeling further supports this trend, showing that the 2,6-dimethylphenyl group destabilizes transition states requiring close proximity to the N2 nitrogen [7]. Table 1 summarizes regioselectivity ratios (1,5-Tz:2,5-Tz) for representative alkylation reactions involving 1-(2,6-dimethylphenyl)-1H-tetrazole.
Table 1. Regioselectivity in Alkylation of 1-(2,6-Dimethylphenyl)-1H-tetrazole
Electrophile | Solvent | Temperature | 1,5-Tz:2,5-Tz Ratio |
---|---|---|---|
Methyl iodide | DMF | 25°C | 1:9.3 |
Benzyl bromide | THF | 60°C | 1:4.1 |
tert-Butyl chloride | Toluene | 80°C | 3.2:1 |
The dominance of 2,5-Tz isomers with small electrophiles contrasts sharply with the reversal observed for bulky tert-butyl chloride, underscoring the steric influence of the 2,6-dimethylphenyl group [1] [6].
Post-synthetic modifications enable the construction of intricate architectures from 1-(2,6-dimethylphenyl)-1H-tetrazole. Key strategies include:
Tetrazole aldehydes derived from 1-(2,6-dimethylphenyl)-1H-tetrazole participate in Passerini three-component reactions (PT-3CR), forming α-acyloxy amides with high atom economy [2]. For instance, condensation with isocyanides and carboxylic acids yields hybrid structures bearing both tetrazole and amide functionalities. This approach bypasses traditional nitrile cyclization routes, streamlining access to drug-like molecules [2] [3].
Functionalized tetrazoles serve as LAEs for amide bond formation. Thermolysis of N-2,4-dinitrophenyltetrazoles generates reactive intermediates that undergo nucleophilic displacement with amines, producing amides in yields up to 80% [4]. This method avoids classical coupling reagents, enhancing compatibility with sensitive substrates.
Deprotonation of 1-(2,6-dimethylphenyl)-1H-tetrazole using turbo Grignard reagents (e.g., iPrMgCl·LiCl) generates stabilized metalated intermediates. Subsequent reactions with aldehydes, ketones, or Weinreb amides install diverse substituents at the C5 position [6]. Notably, the 2,6-dimethylphenyl group mitigates retro [2+3] cycloaddition, a common side reaction in tetrazole metalation [6] [8].
The 2,6-dimethylphenyl substituent imposes pronounced steric effects that govern reactivity and regioselectivity. Key observations include:
Comparative studies with unsubstituted phenyltetrazoles demonstrate that the 2,6-dimethyl group increases activation energies for SN2 reactions by 15–20 kJ/mol, while SN1 pathways remain largely unaffected [1] [6].